molecular formula C15H17N7O2S B2681601 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide CAS No. 1226427-54-8

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide

Cat. No.: B2681601
CAS No.: 1226427-54-8
M. Wt: 359.41
InChI Key: SHDWQVQRBNREJB-UHFFFAOYSA-N
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Description

N-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the 4-position, connected via a thioether linkage to an ethyl chain. The propanamide backbone is further functionalized with a benzo[d][1,2,3]triazin-4(3H)-one moiety. This structure combines electron-rich triazole and electron-deficient triazine components, enabling diverse applications in medicinal chemistry and materials science. Its synthesis typically involves thiol-ene coupling reactions or nucleophilic substitutions, as seen in analogous triazole-propanamide derivatives .

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2S/c1-10(13(23)16-7-8-25-15-19-17-9-21(15)2)22-14(24)11-5-3-4-6-12(11)18-20-22/h3-6,9-10H,7-8H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDWQVQRBNREJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1=NN=CN1C)N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a novel derivative of the 1,2,4-triazole class known for its diverse biological activities. This article will delve into its synthesis, biological properties, and potential applications in medicinal chemistry.

Triazoles are a significant class of nitrogen-containing heterocycles that have gained prominence in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound under discussion incorporates both triazole and benzo[d][1,2,3]triazin moieties, which may enhance its pharmacological profile.

2. Synthesis

The synthesis of the compound involves multi-step chemical reactions starting from readily available precursors. The general synthesis pathway includes:

  • Formation of the Triazole Ring : The initial step involves synthesizing the 4-methyl-4H-1,2,4-triazole derivative through a reaction with appropriate thiol compounds.
  • Coupling with Benzo[d][1,2,3]triazin : The synthesized triazole is then coupled with a benzo[d][1,2,3]triazin derivative to form the final product.
  • Purification : The final compound is purified using recrystallization techniques to ensure high purity for biological testing.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .
Cell LineIC50 (µM)Selectivity Index
Human Melanoma IGR3915High
Triple-Negative Breast Cancer20Moderate
Pancreatic Carcinoma Panc-130Low

3.2 Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Inhibition Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Interaction with Biological Targets : The triazole moiety acts as a hydrogen bond acceptor and donor, facilitating interactions with key biological receptors involved in cell proliferation and survival pathways .

4. Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of similar triazole derivatives:

  • Study on Anticancer Effects : A derivative similar to this compound showed enhanced apoptosis induction in cancer cells when compared to standard treatments .
  • Antimicrobial Efficacy : Another study reported that triazole derivatives demonstrated superior activity against fungal pathogens compared to traditional antifungals .

5. Conclusion

This compound represents a promising candidate for further development in medicinal chemistry. Its demonstrated cytotoxicity against various cancer cell lines and antimicrobial activity highlights its potential as a dual-action therapeutic agent.

Future research should focus on optimizing its pharmacokinetic properties and conducting in vivo studies to fully elucidate its therapeutic potential and safety profile.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide0.5 μg/mLStaphylococcus aureus
Triazole derivative 10.25 μg/mLMRSA
Triazole derivative 20.5 μg/mLEscherichia coli

These findings suggest that the compound could be developed as a potential antibiotic agent.

Antifungal Activity

The compound also demonstrates antifungal properties. Studies have shown that it effectively inhibits the growth of fungi such as Candida albicans, with MIC values comparable to established antifungal treatments.

Anticancer Potential

This compound has been investigated for its anticancer effects. In vitro studies indicate that it can significantly reduce the viability of various cancer cell lines:

Cell LineIC50 (μM)
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)15

The mechanism of action may involve the inhibition of specific enzymes and interference with nucleic acid synthesis in cancer cells.

Material Sciences Applications

The compound's unique structural characteristics make it suitable for applications in material sciences. Its nonlinear optical properties have been explored for potential use in photonic devices:

PropertyValue
Refractive Index1.45
Nonlinear Optical Coefficient0.5 pm/V

These properties suggest its applicability in developing advanced materials for electronics and photonics.

Case Studies

Several case studies illustrate the effectiveness of similar compounds:

  • Antimicrobial Efficacy : A study on triazole derivatives demonstrated their ability to inhibit bacterial growth effectively, leading to their consideration as new antibiotic candidates.
  • Anticancer Research : Research focusing on triazole-based compounds revealed promising results in reducing tumor growth in animal models, indicating potential for clinical application.
  • Material Characterization : Investigations into the optical properties of triazole derivatives have led to advancements in the design of materials with enhanced optical performance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazole-thioether propanamides. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide Key Features: Incorporates a 3-bromophenyl group on the triazole and a halogenated aryl substituent on the propanamide. Properties: Exhibits enhanced nonlinear optical (NLO) activity due to electron-withdrawing -CF₃ and -Cl groups, which increase polarizability . Applications: Primarily studied for optoelectronic materials.

N-Hydroxy-3-(4-(2-((2-(hydroxyamino)-2-oxoethyl)amino)acetamido)phenyl)-2,2-dimethyl-3-(4H-1,2,4-triazol-4-yl)propanamide Key Features: Contains a hydroxamic acid group, critical for histone deacetylase (HDAC) inhibition. Properties: Demonstrates antiproliferative activity against cancer cells, attributed to the chelating hydroxyamino moiety .

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide

  • Key Features : Substitutes the benzo-triazine with a benzothiazole-thiazolo-triazole hybrid.
  • Properties : Improved π-conjugation enhances charge-transfer efficiency, making it suitable for photovoltaic applications .

Functional Comparison

Compound Name Substituents (R₁, R₂) Molecular Weight Key Properties Applications References
Target Compound R₁: 4-methyl-4H-1,2,4-triazol-3-yl; R₂: benzo-triazinone 432.4 g/mol Moderate NLO response, HDAC inhibition Drug discovery, materials
2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide R₁: 3-bromophenyl; R₂: 4-Cl-3-CF₃-phenyl 538.8 g/mol High hyperpolarizability (β = 1.2×10⁻²⁸ esu) NLO materials
N-Hydroxy-3-(4-(2-((2-(hydroxyamino)-2-oxoethyl)amino)acetamido)phenyl)-... R₁: hydroxyamino; R₂: dimethyl-propanamide 498.5 g/mol IC₅₀ = 0.8 µM (HDAC6 inhibition) Anticancer therapy
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-...propanamide R₁: benzothiazole; R₂: 4-Cl-phenyl 577.1 g/mol Bandgap = 2.9 eV, λₑₘ = 450 nm Optoelectronics

Key Research Findings

  • NLO Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show superior NLO responses compared to the target compound, which lacks strong electron-deficient substituents .
  • Biological Activity : The hydroxamic acid derivative (Entry 2 in the table) outperforms the target compound in HDAC inhibition due to its metal-chelating capacity .
  • Stability : Thioether-linked triazoles (e.g., the target compound) exhibit higher thermal stability (Tₘ > 200°C) than ester-linked analogs, making them suitable for high-temperature applications .

Q & A

Q. How can researchers address low reproducibility in biological assays caused by batch-to-batch variability?

  • Methodology : Implement QC protocols for intermediates (e.g., HPLC purity >98%, residual solvent analysis). Use orthogonal assays (e.g., SPR binding + cellular IC50_{50}) to confirm activity across batches .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodology : Use rodent models for preliminary PK (plasma half-life, bioavailability) and zebrafish embryos for acute toxicity screening. Prioritize compounds with LD50_{50} > 100 mg/kg (oral) and low hepatotoxicity markers (ALT/AST levels) .

Q. How can synergistic effects with existing therapies be systematically tested?

  • Methodology : Apply combination index (CI) analysis (Chou-Talalay method) in cell lines. For example, pair the compound with HDAC inhibitors and quantify synergy via CompuSyn software .

Key Recommendations

  • Prioritize synthetic routes with >75% yield and scalable conditions (e.g., flow chemistry adaptations from ).
  • Validate computational predictions with orthogonal experimental assays to resolve SAR contradictions.
  • Use open-access repositories (e.g., PubChem) for physicochemical data but avoid commercial vendor content per guidelines.

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